molecular formula C15H22N2O4 B4980165 (BUTOXYCARBONYL)(PROPYL)AMINO N-PHENYLCARBAMATE CAS No. 313233-22-6

(BUTOXYCARBONYL)(PROPYL)AMINO N-PHENYLCARBAMATE

Cat. No.: B4980165
CAS No.: 313233-22-6
M. Wt: 294.35 g/mol
InChI Key: OKHKHDXVIZSCBR-UHFFFAOYSA-N
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Description

(BUTOXYCARBONYL)(PROPYL)AMINO N-PHENYLCARBAMATE is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The butoxycarbonyl (Boc) group is a common protecting group that is used to temporarily mask the reactivity of amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (BUTOXYCARBONYL)(PROPYL)AMINO N-PHENYLCARBAMATE typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), and water . The reaction conditions are generally mild, with the reaction proceeding at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvent and base can be optimized to improve yield and reduce costs .

Mechanism of Action

The mechanism of action of (BUTOXYCARBONYL)(PROPYL)AMINO N-PHENYLCARBAMATE involves the temporary protection of amine groups during chemical reactions. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions. This allows for the selective modification of other functional groups in the molecule without affecting the protected amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(BUTOXYCARBONYL)(PROPYL)AMINO N-PHENYLCARBAMATE is unique due to its specific structure, which allows for selective protection and deprotection of amine groups. This makes it particularly useful in complex synthetic pathways where selective modification of functional groups is required .

Properties

IUPAC Name

butyl N-(phenylcarbamoyloxy)-N-propylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-3-5-12-20-15(19)17(11-4-2)21-14(18)16-13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHKHDXVIZSCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)N(CCC)OC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501176318
Record name Carbamic acid, [[(phenylamino)carbonyl]oxy]propyl-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313233-22-6
Record name Carbamic acid, [[(phenylamino)carbonyl]oxy]propyl-, butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313233-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [[(phenylamino)carbonyl]oxy]propyl-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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